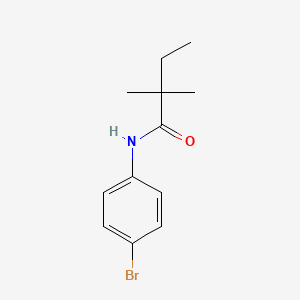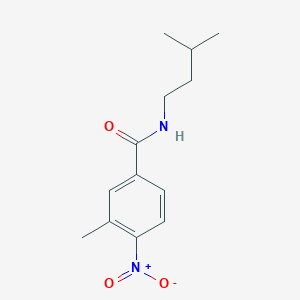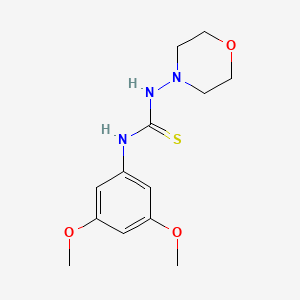
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that is structurally similar to other compounds that have been used as drugs and pesticides. However, DMPT is not used for these purposes, but rather for its unique properties that make it useful in a variety of scientific applications. In
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, changes in pH and ion concentration, and alterations in gene expression. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for certain enzymes and proteins. This can allow researchers to selectively target specific pathways or processes, which can provide insights into their function. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has limitations as well, including its potential toxicity and the need for careful control of reaction conditions to ensure high yield and purity.
未来方向
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea-based probes for imaging and diagnostic applications. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have fluorescent properties, which could be used to develop imaging agents for use in medical diagnostics. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea could be used as a starting point for the development of new drugs that target specific enzymes and proteins. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which could lead to new insights into cellular processes and disease mechanisms.
合成方法
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with morpholine and thiourea. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of certain enzymes, which can provide insights into their role in biological processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been used as a probe to study the binding of small molecules to proteins, which can help to identify potential drug targets.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


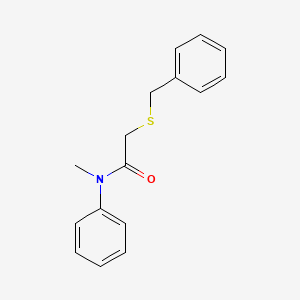
![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

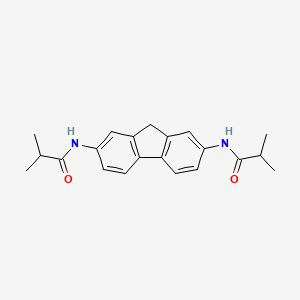
![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)

